

Spectroscopic Data of Geranyl Bromide: A Technical Guide

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Compound of Interest

Compound Name: Geranyl bromide

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This technical guide provides a comprehensive overview of the spectroscopic data for **Geranyl bromide** ((2E)-1-bromo-3,7-dimethylocta-2,6-diene), a key intermediate in organic synthesis. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, details relevant experimental protocols, and includes a visual representation of the synthetic workflow.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **Geranyl bromide**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Geranyl Bromide**

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.53	t, J = 8.5 Hz	H-2
5.07	m	H-6
4.03	d, J = 8.4 Hz	H-1 (CH ₂ Br)
2.08	m	H-4, H-5
1.73	s	H-9 (CH ₃)
1.68	s	H-10 (CH ₃)
1.60	s	H-8 (CH ₃)

Solvent: CDCl₃, Instrument Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectroscopic Data for **Geranyl Bromide**

Chemical Shift (δ) ppm
142.5
131.8
123.6
122.1
39.5
29.8
26.2
25.6
17.6
16.2

Solvent: CDCl₃

Infrared (IR) Spectroscopy Data

Table 3: IR Absorption Bands for **Geranyl Bromide**

Wavenumber (cm ⁻¹)	Assignment
2967	C-H stretch (alkane)
2927	C-H stretch (alkane)
2917	C-H stretch (alkane)
2858	C-H stretch (alkane)
1656	C=C stretch (alkene)
1444	C-H bend (alkane)
1385	C-H bend (alkane)
1369	C-H bend (alkane)
1202	C-Br stretch
1110	
840	=C-H bend (alkene)
587	

Sample preparation: Neat (liquid film)

Experimental Protocols

Synthesis of Geranyl Bromide from Geraniol

A common method for the preparation of **Geranyl bromide** is the reaction of Geraniol with phosphorus tribromide (PBr₃).[\[1\]](#)

Materials:

- Geraniol

- Phosphorus tribromide (PBr_3)
- Anhydrous diethyl ether
- 5% w/v Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- A mixture of Geraniol and PBr_3 in anhydrous diethyl ether is stirred at $-5\text{ }^\circ\text{C}$ for 3 hours.[\[1\]](#)
- The resulting solution is extracted with a 5% w/v NaHCO_3 solution and brine.[\[1\]](#)
- The organic layer is dried over anhydrous Na_2SO_4 and the solvent is evaporated in vacuo to yield **Geranyl bromide** as a yellow oil.[\[1\]](#)

General Protocol for NMR Data Acquisition

Sample Preparation:

- Approximately 5-20 mg of the **Geranyl bromide** sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean vial.
- The solution is transferred to a 5 mm NMR tube.
- The exterior of the NMR tube is cleaned with a tissue dampened with ethanol.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field is shimmed to optimize its homogeneity.
- The probe is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).

- The desired NMR experiment (e.g., 1D proton, 1D carbon) is set up with appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
- The data is acquired and processed (Fourier transformation, phase correction, and baseline correction).

General Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

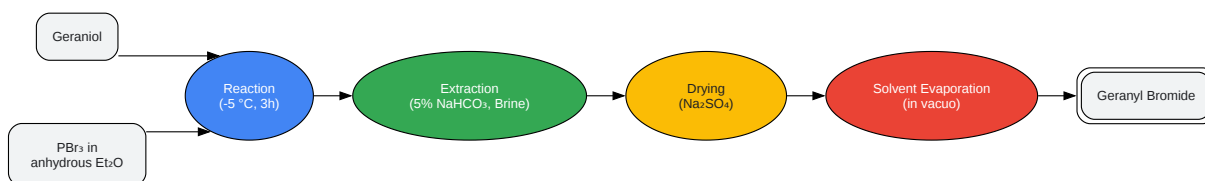
Sample Preparation: For a liquid sample like **Geranyl bromide** ("neat"), a drop is placed directly onto the ATR crystal.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is collected.
- A small amount of the **Geranyl bromide** sample is placed on the ATR crystal.
- The sample spectrum is collected.
- The ATR crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

Visualization

The following diagram illustrates the workflow for the synthesis of **Geranyl bromide** from Geraniol.



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Caption: Synthesis of **Geranyl bromide** from Geraniol.

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